molecular formula C4H5O4- B1235206 Methylmalonate(1-)

Methylmalonate(1-)

Cat. No.: B1235206
M. Wt: 117.08 g/mol
InChI Key: ZIYVHBGGAOATLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylmalonate(1-) is a dicarboxylic acid monoanion resulting from the removal of a proton from one of the carboxylic acid groups of methylmalonic acid. It has a role as a human metabolite. It is a conjugate base of a methylmalonic acid. It is a conjugate acid of a methylmalonate(2-).

Scientific Research Applications

1. Impact on Neurological Disorders

Methylmalonate (MMA) has been studied for its role in neurological disorders, particularly in conditions like methylmalonic acidemia. This condition, characterized by the accumulation of MMA, leads to neurological damage, as evidenced by studies showing MMA's inhibition of glycine uptake in rat spinal cord synaptosomes, potentially contributing to neurological damage in methylmalonic acidemia (Lopez-Lahoya et al., 1981).

2. Energy Metabolism and Mitochondrial Function

MMA's effect on energy metabolism, particularly its inhibition of mitochondrial function, has been a significant focus. Studies have found that MMA interferes with mitochondrial succinate uptake, inhibiting succinate-supported oxygen consumption in rat brain and muscle mitochondria (Mirandola et al., 2008). Another study highlighted the inhibitory effect of MMA on succinate dehydrogenase activity in the brain and liver of developing rats (Dutra et al., 1993).

3. Relationship with Vitamin B12 Metabolism

The connection between MMA and vitamin B12 metabolism has been explored in several studies. MMA excretion is influenced by vitamin B12 levels, with increased urinary MMA excretion noted in vitamin B12 deficiency cases (Barness et al., 1963).

4. Understanding Metabolic Disorders

MMA's role in metabolic disorders like methylmalonic acidemia has been a key research area. Studies have identified variants of this disease based on vitamin B12 responsiveness and have examined enzymatic activities related to MMA metabolism in patients (Morrow et al., 1969). Additionally, the relationship between MMA and other metabolic processes, including propionate metabolism, has been investigated (Nakai et al., 1991).

Properties

IUPAC Name

3-hydroxy-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVHBGGAOATLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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